DIETHYL IODOMETHYLPHOSPHONATE

Radical chemistry C-P bond formation Phosphonate synthesis

Diethyl iodomethylphosphonate (CAS 10419-77-9), a clear, colorless to pale yellow liquid with a molecular weight of 278.03 g/mol , is an organophosphorus compound of the α-haloalkylphosphonate class. It features an electrophilic iodomethyl (-CH₂I) group bonded to a phosphonate core bearing two ethoxy (-OCH₂CH₃) substituents.

Molecular Formula C5H12IO3P
Molecular Weight 278.03 g/mol
CAS No. 10419-77-9
Cat. No. B080390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIETHYL IODOMETHYLPHOSPHONATE
CAS10419-77-9
Molecular FormulaC5H12IO3P
Molecular Weight278.03 g/mol
Structural Identifiers
SMILESCCOP(=O)(CI)OCC
InChIInChI=1S/C5H12IO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3
InChIKeyPNFHTBDRPOJJTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Iodomethylphosphonate (CAS 10419-77-9) Procurement Guide: A Reactive C1 Homologation Reagent for Phosphonate Synthesis


Diethyl iodomethylphosphonate (CAS 10419-77-9), a clear, colorless to pale yellow liquid with a molecular weight of 278.03 g/mol , is an organophosphorus compound of the α-haloalkylphosphonate class. It features an electrophilic iodomethyl (-CH₂I) group bonded to a phosphonate core bearing two ethoxy (-OCH₂CH₃) substituents [1]. Its primary utility in organic synthesis stems from the C–I bond's low dissociation energy (~50 kcal/mol) , which facilitates its role as a reactive C1 homologation synthon [2]. This reactivity enables its use in constructing more complex organophosphorus molecules, which are valuable intermediates for pharmaceuticals, agrochemicals, and materials science [3]. Notably, the compound is light-sensitive and should be stored at 2-8°C under an inert atmosphere to prevent degradation .

Why Diethyl Iodomethylphosphonate Cannot Be Replaced by Generic α-Haloalkylphosphonates


The α-haloalkylphosphonates are a class of reagents defined by the halogen atom (X = F, Cl, Br, I) attached to the α-carbon, which dictates their distinct reactivity profiles in key synthetic transformations. This makes generic substitution between different halo-analogs scientifically unsound, as the C–X bond strength and leaving group ability drastically alter reaction outcomes . For instance, the lower bond dissociation energy of the C–I bond (~50 kcal/mol) compared to C–Br or C–Cl bonds makes diethyl iodomethylphosphonate uniquely suited for specific radical-mediated processes and mild nucleophilic substitutions where other halides are unreactive or yield complex mixtures . Conversely, in radical addition reactions with electron-rich alkenes, the chloro- and bromo-analogs provide higher yields, demonstrating that each analog has a distinct, non-interchangeable 'sweet spot' in synthesis [1]. Furthermore, the ability of the iodomethyl analog to undergo selective homolytic C–I bond cleavage under photolytic or radiolytic conditions, forming the diethoxyphosphorylmethyl radical, is a specific mechanistic pathway not readily accessible with its chloro or bromo counterparts [2]. These fundamental differences in bond energetics and mechanistic pathways confirm that selecting a specific α-haloalkylphosphonate is not a matter of generic reagent procurement but a critical decision point with direct, quantifiable consequences for reaction success, yield, and selectivity.

Quantitative Evidence for Selecting Diethyl Iodomethylphosphonate Over Analogs


Superior Efficiency in Radical Addition to Electron-Deficient Alkenes and Alkynes

In tin hydride-mediated radical addition reactions, diethyl iodomethylphosphonate demonstrates a distinct reactivity profile compared to its chloro and bromo analogs. While chloro- and bromomethylphosphonates provide higher yields with electron-rich alkenes, diethyl iodomethylphosphonate is the superior reagent for electron-deficient substrates. Specifically, its reaction with 1-heptene and hept-1-yne under these conditions achieved yields of 72% and 30%, respectively, outperforming the other halides in these particular transformations [1]. This demonstrates that optimal yield in radical phosphonate synthesis is halogen-dependent and substrate-specific.

Radical chemistry C-P bond formation Phosphonate synthesis

High-Yielding Synthesis Route for Laboratory and Scale-Up Applications

A highly efficient and practical synthesis of diethyl iodomethylphosphonate has been reported via a simple nucleophilic substitution, starting from the corresponding tosylate 5. This method achieves a high yield of 91% under straightforward reflux conditions . This is a significant improvement over the classic Michaelis-Arbuzov reaction between triethyl phosphite and diiodomethane, which was first reported in 1936 with a yield of only 60% [1]. This modern, high-yielding protocol is crucial for ensuring cost-effective access to the reagent in both research and industrial settings.

Synthetic methodology Process chemistry C1 homologation

Enables Highly Stereoselective Synthesis of Complex Bioactive Precursors

Diethyl iodomethylphosphonate is the key reagent in an SmI₂-mediated reaction that enables a highly stereoselective synthesis of a key precursor to the C-glycosyl analogue of thymidine 5'-(β-L-rhamnosyl)diphosphate, a compound of significant medicinal interest [1]. This reaction proceeds with high stereocontrol, affording the desired β-ketophosphonate intermediates from sugar lactones in fairly good yields (55-75%) . This specific transformation, which leverages the unique reactivity of the iodomethyl group, is not readily generalizable to other α-haloalkylphosphonates and represents a specialized synthetic capability.

Medicinal chemistry Nucleoside analogs Stereoselective synthesis

Unique Photo-Initiated Radical Pathway for Advanced C-P Bond Formation

EPR spectroscopy has directly observed the selective homolysis of the C–I bond in diethyl iodomethylphosphonate to generate the diethoxyphosphorylmethyl radical ((EtO)₂P(O)CH₂•) upon γ-irradiation and UV-vis photolysis [1]. This well-defined radical intermediate is the active species in a recently reported visible-light-driven, halogen-bond-induced direct coupling reaction with coumarins and quinolinones, enabling the efficient synthesis of α-aryl phosphonates under mild conditions [2]. This dual radical/photocatalytic reactivity profile is specific to the iodomethyl analog and is not accessible with the more stable C–Cl or C–Br bonds in the corresponding haloalkylphosphonates.

Photoredox catalysis Radical mechanism Halogen bonding

Established Building Block for a Key Pharmaceutical Intermediate

Diethyl iodomethylphosphonate is a specifically identified and commercially supplied reagent for the synthesis of H2N-Tyr(tBu)-vinyl sulfone, a critical intermediate in pharmaceutical development . The compound itself has also been reported to act as an inhibitor of the enzyme HIV-1 protease, a key target in antiretroviral therapy . While the exact quantitative synthetic yields for the vinyl sulfone synthesis are often proprietary, the consistent listing of this compound as the required reagent by multiple major chemical vendors underscores its validated, non-interchangeable role in this important synthetic route [REFS-1, REFS-3].

Drug discovery Protease inhibitor Chemical intermediate

Recommended Application Scenarios for Diethyl Iodomethylphosphonate Procurement


Medicinal Chemistry: Synthesis of Phosphonate-Containing Drug Candidates and Intermediates

Procure diethyl iodomethylphosphonate when your synthetic route requires the introduction of a phosphonate group into a complex molecule under mild conditions. This is especially critical for the preparation of α-aryl phosphonates via visible-light-driven cross-coupling [1], the synthesis of advanced intermediates like H2N-Tyr(tBu)-vinyl sulfone for protease inhibitor development , or the stereoselective construction of nucleoside analogues and C-glycoside precursors [2]. The compound's unique reactivity under photoredox conditions and in stereoselective transformations makes it an essential building block for exploring new chemical space in drug discovery.

Radical Chemistry and Photoredox Catalysis: Generation of the Diethoxyphosphorylmethyl Radical

Select diethyl iodomethylphosphonate when your methodology relies on the generation of the nucleophilic diethoxyphosphorylmethyl radical. This is supported by its demonstrated ability to undergo selective C–I bond homolysis under UV-vis light or γ-irradiation [3]. This makes it the reagent of choice for developing new radical phosphonylation reactions, particularly those using mild visible-light photoredox catalysis, as highlighted by recent work in halogen-bond-induced couplings [1]. This scenario is distinct from using the chloro or bromo analogs, which do not participate in this specific radical pathway.

Process and Scale-Up Chemistry: High-Yielding and Cost-Effective C1 Homologation

For larger-scale synthesis or process development, prioritize diethyl iodomethylphosphonate for transformations where a high-yielding, reliable C1 homologation is required. The validated 91% yield synthesis from a tosylate precursor offers a clear economic advantage over lower-yielding classical methods (e.g., the 60% Arbuzov route) . Furthermore, in tin hydride-mediated radical additions to electron-deficient alkenes, this compound delivers yields as high as 72%, which is optimal for its specific substrate class [4]. These quantitative data points enable accurate cost-yield projections for budgeting and scale-up planning.

Agrochemical and Materials Science: Precursor for Functionalized Phosphonates

Source diethyl iodomethylphosphonate as a versatile intermediate for generating libraries of functionalized phosphonates. Its ability to act as a C1 homologation reagent via nucleophilic substitution or radical addition allows for the systematic variation of molecular structure . The resulting alkylphosphonic acids and derivatives are valuable in developing new agrochemicals and advanced materials [5]. The distinct reactivity of the C-I bond, particularly in radical reactions, provides access to organophosphorus compounds with substitution patterns that may be difficult to achieve using chloro or bromo analogs.

Technical Documentation Hub

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